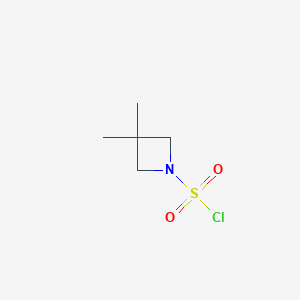

3,3-Dimethylazetidine-1-sulfonyl Chloride

CAS No.:

Cat. No.: VC18350325

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClNO2S |

|---|---|

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | 3,3-dimethylazetidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3 |

| Standard InChI Key | HJDYHMPGTKZASJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C1)S(=O)(=O)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted with two methyl groups at the 3-position and a sulfonyl chloride () group at the 1-position . Computational analyses confirm its IUPAC name as 3,3-dimethylazetidine-1-sulfonyl chloride, with the SMILES notation CC1(CN(C1)S(=O)(=O)Cl)C and InChIKey HJDYHMPGTKZASJ-UHFFFAOYSA-N . The strained azetidine ring (bond angles ~90°) and electron-withdrawing sulfonyl group contribute to its reactivity.

Computed and Experimental Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.66 g/mol | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 45.8 Ų | |

| Rotatable Bond Count | 1 |

The compound’s moderate lipophilicity () suggests balanced solubility in polar and nonpolar solvents, while its polar surface area indicates potential for intermolecular interactions .

Synthesis and Manufacturing

Industrial Synthesis

The primary route involves reacting 3,3-dimethylazetidine with chlorosulfonic acid () under controlled conditions. The reaction proceeds via sulfonation followed by chloride substitution:

Key challenges include minimizing ring-opening side reactions and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Purification and Quality Control

Post-synthesis purification typically employs fractional distillation or recrystallization from nonpolar solvents. Analytical methods such as , , and mass spectrometry confirm purity, with commercial batches achieving ≥95% purity .

Applications in Organic Synthesis

Sulfonamide Derivatives

The compound’s sulfonyl chloride group reacts readily with amines to form sulfonamides, a class of compounds with broad bioactivity. For example:

Such derivatives are explored as antimicrobial agents, leveraging the azetidine ring’s conformational rigidity to enhance target binding.

Polymer and Materials Science

In materials research, the compound acts as a crosslinking agent for polymers. Its dual functionality (strained ring and sulfonyl group) facilitates covalent network formation in epoxy resins, improving thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume